5-(1,3-Benzoxazol-5-ylsulfonyl)-1,3-benzoxazole
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Overview
Description
5-(1,3-Benzoxazol-5-ylsulfonyl)-1,3-benzoxazole is a complex organic compound characterized by the presence of two benzoxazole rings connected via a sulfonyl group. Benzoxazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Benzoxazol-5-ylsulfonyl)-1,3-benzoxazole typically involves the reaction of 1,3-benzoxazole with sulfonyl chloride derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Benzoxazol-5-ylsulfonyl)-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzoxazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole rings.
Scientific Research Applications
5-(1,3-Benzoxazol-5-ylsulfonyl)-1,3-benzoxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of antimicrobial and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1,3-Benzoxazol-5-ylsulfonyl)-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. Additionally, the benzoxazole rings can intercalate with DNA, disrupting its function and leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzoxazole: A simpler structure with one benzoxazole ring.
5-(1,3-Benzoxazol-5-yl)sulfonyl-2-methylbenzoxazole: A derivative with a methyl group on the benzoxazole ring.
5-(1,3-Benzoxazol-5-yl)sulfonyl-1,3-benzothiazole: A similar compound with a benzothiazole ring instead of a second benzoxazole ring.
Uniqueness
5-(1,3-Benzoxazol-5-ylsulfonyl)-1,3-benzoxazole is unique due to its dual benzoxazole structure connected by a sulfonyl group, which imparts distinct chemical and biological properties. This structural feature allows for versatile chemical modifications and enhances its potential for various applications in research and industry.
Properties
IUPAC Name |
5-(1,3-benzoxazol-5-ylsulfonyl)-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4S/c17-21(18,9-1-3-13-11(5-9)15-7-19-13)10-2-4-14-12(6-10)16-8-20-14/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQBFMOLBGSCQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)C3=CC4=C(C=C3)OC=N4)N=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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